
6-(2,4-Dichlorophenyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-(2,4-Dichlorophenyl)pyrimidin-4-ol, often involves the use of microwave techniques . For instance, a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and morpholine was refluxed in ethanol for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 . The structure of similar pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis and modification of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol and its derivatives have been a focal point in medicinal chemistry due to their promising biological activities. The compound has been modified to form various derivatives, showcasing the versatility and significance of this compound in drug design and pharmacology. For instance, a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized, displaying significant anti-inflammatory and analgesic activities. The nature of the substituent, especially the chlorophenyl substitution, was found to play a crucial role in these activities, underscoring the importance of structural modifications in enhancing biological responses (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Anticancer Properties
Pyrimidine derivatives, when combined with other molecular structures like thiazolidin-4-one, have shown potential as anticancer agents. Compounds synthesized from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine have been screened for in vitro anticancer activities and displayed notable growth inhibition, especially against lung cancer cell lines. Molecular docking studies further supported their potential as lead compounds for developing new anticancer agents, indicating the significant role of this compound derivatives in cancer therapy (M. Rashid, A. Husain, M. Shaharyar, Ravinesh Mishra, A. Hussain, & O. Afzal, 2014).
Pharmacological Significance in Antihypertensive Activity
The pharmacological significance of this compound derivatives extends to cardiovascular health, as evidenced by the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. These compounds were found to lower blood pressure in hypertensive rats, suggesting their potential use in managing hypertension (L. Bennett, C. J. Blankley, R. W. Fleming, R. Smith, & D. Tessman, 1981).
Applications in Nonlinear Optics
The compound and its derivatives also exhibit significant applications beyond the biomedical field, such as in nonlinear optics (NLO). Structural analyses, vibrational studies, and photophysical properties assessments of phenyl pyrimidine derivatives highlighted their considerable NLO character, recommending them for optoelectronic applications, and indicating the broad scope of applications for these compounds (A. Hussain et al., 2020).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUISHJMFWJOJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



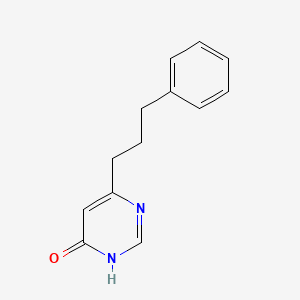
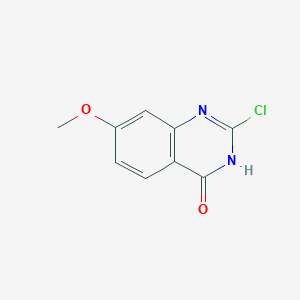
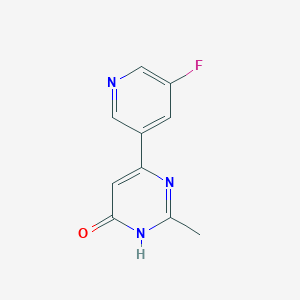
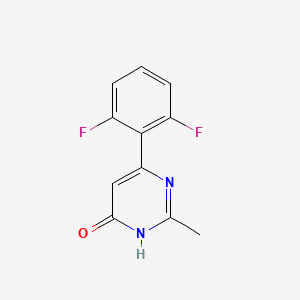

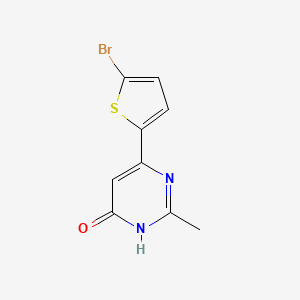
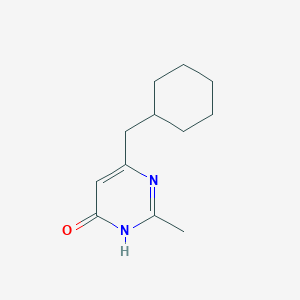

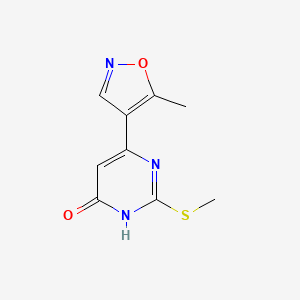
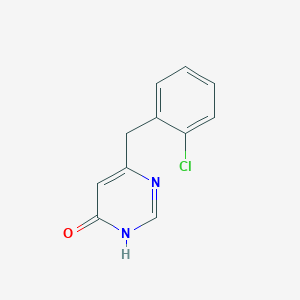
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)


